1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrazole ring further enhances the compound’s potential for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
Introduction of the Pyrazole Ring: The quinazoline intermediate is then reacted with hydrazine derivatives to introduce the pyrazole ring.
Carboxylation: The final step involves the carboxylation of the pyrazole ring to form the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.
Major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted pyrazoles.
Scientific Research Applications
1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes involved in microbial and cancer cell proliferation.
Signal Transduction Pathways: It modulates signal transduction pathways, leading to apoptosis in cancer cells.
Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other quinazoline and pyrazole derivatives:
Quinazoline Derivatives: Compounds like erlotinib and gefitinib are well-known quinazoline derivatives used in cancer therapy. While they share the quinazoline core, the presence of the pyrazole ring in this compound provides additional biological activities.
Pyrazole Derivatives: Compounds like celecoxib, a pyrazole derivative, are used as anti-inflammatory agents. The combination of quinazoline and pyrazole in this compound offers a unique profile of activities.
Similar compounds include:
- Erlotinib
- Gefitinib
- Celecoxib
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(2-methylquinazolin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c1-8-14-10-5-3-2-4-9(10)12(15-8)17-7-6-11(16-17)13(18)19/h2-7H,1H3,(H,18,19) |
InChI Key |
APVREHUHUHRVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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